1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol
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Overview
Description
1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol is a compound with the molecular formula C11H10O7 and a molecular weight of 254.193 g/mol . This compound is also known by its synonyms, such as ethylene glycol, trimellitic anhydride polymer, and 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,2-ethanediol . It is a polymeric compound that has applications in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol typically involves the reaction of trimellitic anhydride with ethylene glycol . The reaction conditions include heating the reactants to a high temperature to facilitate the formation of the polymer. The reaction can be represented as follows:
Trimellitic Anhydride+Ethylene Glycol→1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. The reactants are mixed in specific ratios and subjected to controlled heating and stirring to ensure complete reaction and formation of the desired polymer. The process may also involve purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and copolymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and coatings due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Benzene-1,3-dicarboxylic acid, 2,2-dimethylpropane-1,3-diol, 1,3-dioxo-2-benzofuran-5-carboxylic acid, ethane-1,2-diol .
- 2,2-Dimethylpropane-1,3-diol, 1,3-dioxo-2-benzofuran-5-carboxylic acid, hexanedioic acid .
Uniqueness
1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol is unique due to its specific polymeric structure and the presence of both benzofuran and ethylene glycol moieties. This combination imparts unique chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
43011-20-7 |
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Molecular Formula |
C11H10O7 |
Molecular Weight |
254.19 g/mol |
IUPAC Name |
1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol |
InChI |
InChI=1S/C9H4O5.C2H6O2/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;3-1-2-4/h1-3H,(H,10,11);3-4H,1-2H2 |
InChI Key |
NSAFGSKTIIFYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)O |
Related CAS |
43011-20-7 |
Origin of Product |
United States |
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